N-cyclopropyl-4-iodobenzamide
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Overview
Description
“N-cyclopropyl-4-iodobenzamide” is an active molecule . It is used for research purposes and is not sold to patients .
Molecular Structure Analysis
The molecular formula of “N-cyclopropyl-4-iodobenzamide” is C10H10INO . The molecular weight is 287.10 .
Physical And Chemical Properties Analysis
“N-cyclopropyl-4-iodobenzamide” appears as a white to off-white solid . It should be stored at 4°C and protected from light . .
Scientific Research Applications
Chemical Synthesis and Drug Development
N-cyclopropyl-4-iodobenzamide plays a critical role in the field of chemical synthesis, especially in the development of new synthetic routes and methodologies. For example, its structural analogs have been utilized in the ring-opening reactions of donor-acceptor cyclopropanes, demonstrating the synthesis of compounds bearing functional groups adjacent to donor and acceptor moieties, showcasing the utility in creating diverse chemical structures for potential pharmaceutical applications (Garve, Barkawitz, Jones, & Werz, 2014). Additionally, palladium-catalyzed reactions involving N-cyclopropyl-4-iodobenzamide derivatives have been reported to efficiently synthesize dicarboxamides, highlighting its significance in producing compounds with potential therapeutic properties (Carrilho, Almeida, Kiss, Kollár, Skoda‐Földes, Dąbrowski, Moreno, & Pereira, 2015).
Imaging and Diagnostic Applications
In the medical field, derivatives of N-cyclopropyl-4-iodobenzamide have been explored for their diagnostic applications, particularly in imaging studies. For instance, iodobenzamide derivatives have been investigated in clinical trials for the imaging of malignant melanoma and metastases, showcasing the potential of these compounds in enhancing the detection and management of cancerous tissues (Michelot, Moreau, Veyre, Bonafous, Bacin, Madelmont, Bussière, Souteyrand, Mauclaire, & Chossat, 1993). Similarly, iodobenzamide labeled with iodine-123 has been used in SPECT imaging to study CNS D-2 dopamine receptors, indicating its utility in neurological research and diagnostics (Kung, Alavi, Chang, Kung, Keyes, Velchik, Billings, Pan, Noto, Rausch, & Reilley, 1990).
Therapeutic Potential Exploration
The exploration of N-cyclopropyl-4-iodobenzamide and its derivatives extends into therapeutic potential, particularly in the context of cancer treatment. The chemical reactivity and metabolic pathways of these compounds, including their reduction to active metabolites, have been studied for their ability to induce cell death in tumor cells, suggesting a possible role in chemotherapy (Mendeleyev, Kirsten, Hakam, Buki, & Kun, 1995). Moreover, the versatility of the cyclopropyl fragment in drug molecules has been highlighted, emphasizing its contribution to enhancing potency, reducing off-target effects, and overcoming challenges during drug discovery (Talele, 2016).
Safety And Hazards
The safety information for “N-cyclopropyl-4-iodobenzamide” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
N-cyclopropyl-4-iodobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10INO/c11-8-3-1-7(2-4-8)10(13)12-9-5-6-9/h1-4,9H,5-6H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZYDJAWERUKJRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC=C(C=C2)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10INO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-4-iodobenzamide |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.